5-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an amino group and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
5-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, or antimicrobial agent.
Industry: It is used in the development of agrochemicals and specialty materials with unique properties
Mechanism of Action
The mechanism of action of 5-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The fluorinated phenyl group and triazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid
Comparison: Compared to these similar compounds, 5-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6F4N4 |
---|---|
Molecular Weight |
246.16 g/mol |
IUPAC Name |
5-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H6F4N4/c10-6-2-1-4(9(11,12)13)3-5(6)7-15-8(14)17-16-7/h1-3H,(H3,14,15,16,17) |
InChI Key |
IJMIIBOUONPZBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=NC(=NN2)N)F |
Origin of Product |
United States |
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